

Synthesis of 3,5-di-tert-butylbenzaldehyde

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Compound of Interest

Compound Name: *3-Tert-butylbenzaldehyde*

Cat. No.: *B1365090*

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An In-Depth Technical Guide to the Synthesis of 3,5-di-tert-butylbenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 3,5-di-tert-butylbenzaldehyde, a sterically hindered aromatic aldehyde of significant interest in medicinal chemistry, materials science, and as a versatile synthetic intermediate. The document delves into the mechanistic underpinnings, practical execution, and comparative analysis of the primary synthetic strategies, including direct formylation of 1,3-di-tert-butylbenzene and the oxidation of corresponding benzyl precursors. Each section is designed to offer researchers, scientists, and drug development professionals both theoretical insight and actionable experimental protocols, ensuring a blend of academic rigor and field-proven application.

Introduction: Significance and Synthetic Landscape

3,5-Di-tert-butylbenzaldehyde is a key building block in organic synthesis. Its bulky tert-butyl groups impart unique solubility, stability, and steric properties to derivative molecules. This structure is particularly valuable in the development of complex molecules such as porphyrins, dipyrromethanes, and various pharmaceutical agents. The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, including condensations, oxidations, and reductions, making it a crucial precursor for more elaborate molecular architectures.

The synthesis of this aldehyde, however, is not without its challenges. The steric hindrance imposed by the two tert-butyl groups can significantly influence the reactivity of the aromatic

ring and the choice of synthetic strategy. This guide explores the most prevalent and effective methods for its preparation, focusing on the causality behind experimental choices to provide a self-validating framework for laboratory synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of the target compound's properties is fundamental for its synthesis, purification, and characterization.

Property	Value	Reference
IUPAC Name	3,5-di-tert-butylbenzaldehyde	[1]
CAS Number	17610-00-3	
Molecular Formula	C ₁₅ H ₂₂ O	
Molecular Weight	218.33 g/mol	[1]
Appearance	Solid	
Melting Point	85-89 °C	
SMILES	CC(C) (C)c1cc(C=O)cc(c1)C(C)(C)C	
InChIKey	BRUITYMDHWNCIG- UHFFFAOYSA-N	[1]

Spectroscopic data for confirmation of the product structure is available through public databases such as PubChem and the NIST WebBook.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Synthetic Strategies: Pathways and Protocols

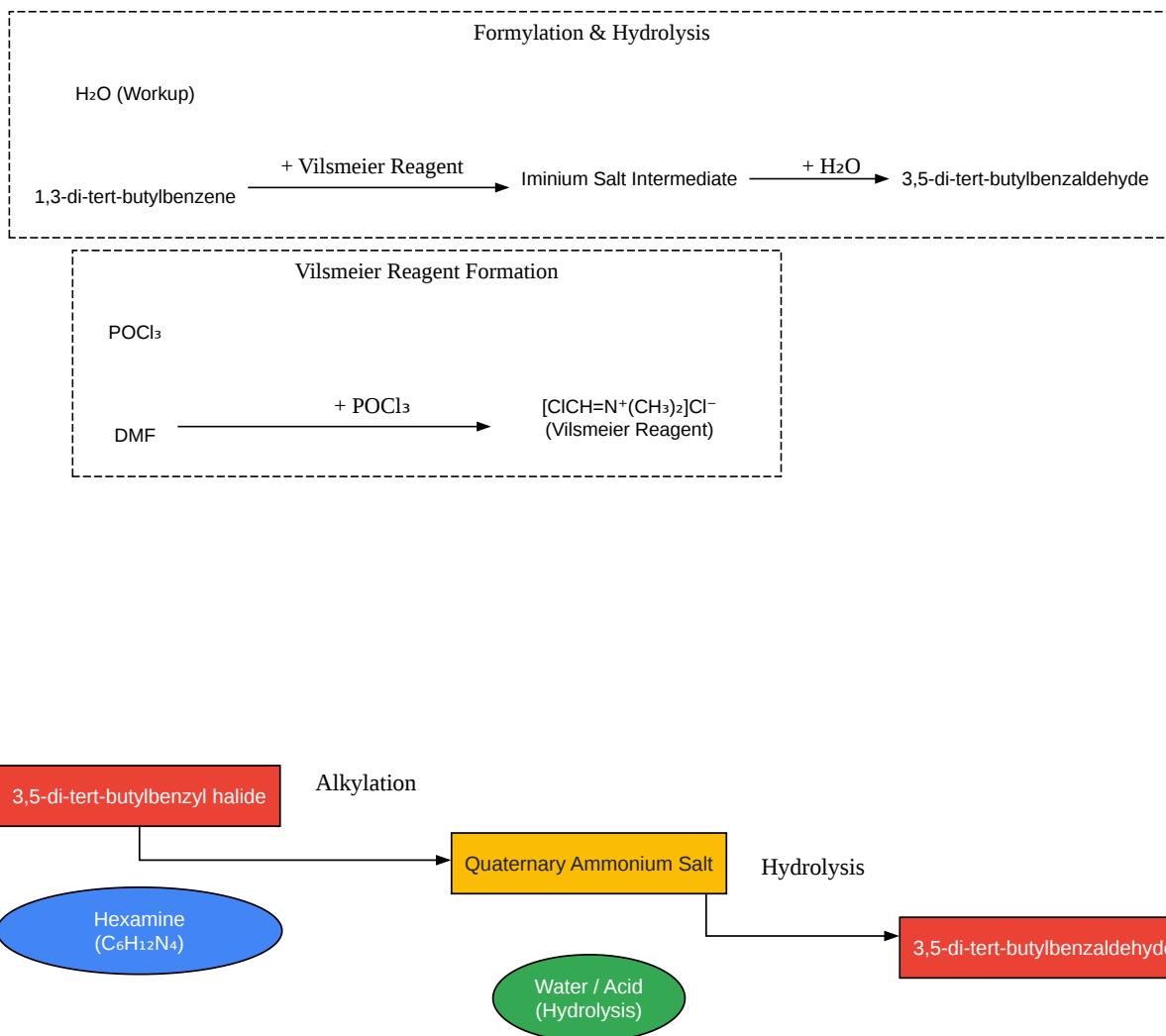
The synthesis of 3,5-di-tert-butylbenzaldehyde can be broadly categorized into two primary approaches: direct introduction of the formyl group onto the aromatic ring and modification of a pre-existing side chain.

Direct Formylation of 1,3-di-tert-butylbenzene

This approach is the most direct, involving an electrophilic aromatic substitution reaction to attach a formyl (-CHO) group to the 1,3-di-tert-butylbenzene starting material. The two tert-butyl groups are meta-directing and activating, guiding the formylation to the C5 position (equivalent to C1).

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.^{[4][5]} It employs a Vilsmeier reagent, typically a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).^{[5][6]} The iminium ion is a relatively weak electrophile, making this reaction highly suitable for activated arenes like 1,3-di-tert-butylbenzene.^[6]

Mechanism: The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich aromatic ring then attacks this electrophile. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.^[5]



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